molecular formula C14H13BrN2O2 B3266863 3-[(3-Bromophenoxy)methyl]benzohydrazide CAS No. 438220-29-2

3-[(3-Bromophenoxy)methyl]benzohydrazide

Cat. No.: B3266863
CAS No.: 438220-29-2
M. Wt: 321.17 g/mol
InChI Key: KSEBLRAMCRKDFA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzohydrazides in Organic Chemistry

The broader family of compounds to which benzohydrazides belong, hydrazones, were first reported by German scientist Hugo Schiff in 1864. impactfactor.org However, the therapeutic potential of acid hydrazides gained significant momentum with the discovery of isonicotinic acid hydrazide (INH), a key drug in the treatment of tuberculosis. nih.gov This discovery spurred extensive research into other heterocyclic and aromatic hydrazides, including benzohydrazides. nih.gov

In organic chemistry, benzohydrazides are recognized as versatile building blocks. They are readily synthesized, typically through the condensation of a benzoic acid derivative (like a methyl benzoate) with hydrazine (B178648) hydrate. thepharmajournal.com Their chemical reactivity, particularly the reaction of the hydrazide moiety with aldehydes and ketones to form stable hydrazones, makes them crucial intermediates in the synthesis of more complex molecules and heterocyclic systems. goong.comderpharmachemica.com Their ability to form stable complexes with metal ions has also led to applications in analytical chemistry. biointerfaceresearch.com

Overview of the 3-[(3-Bromophenoxy)methyl]benzohydrazide Structure and its Unique Features

The chemical structure of this compound (C₁₄H₁₃BrN₂O₂) is defined by several key components which contribute to its specific properties.

ComponentDescription
Benzohydrazide (B10538) Core This is the foundational part of the molecule, consisting of a benzene (B151609) ring attached to a hydrazide group (-CONHNH₂). This core is common to all benzohydrazides and is crucial for many of their characteristic reactions.
Methyl Linker A methylene (B1212753) (-CH₂-) group, also known as a methyl linker, connects the benzohydrazide core to the phenoxy group. It is attached to the benzene ring at the meta-position (position 3).
Phenoxy Group An oxygen atom links the methyl group to another phenyl ring, forming a phenoxy substituent.
Bromine Substituent A bromine atom is attached to the 3-position (meta-position) of the phenoxy ring.

Structural Details:

PropertyValue
Molecular Formula C₁₄H₁₃BrN₂O₂
IUPAC Name This compound
Molecular Weight 321.17 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5

Research Landscape and Gaps in Understanding of Benzohydrazide Derivatives

The research landscape for benzohydrazide derivatives is extensive and primarily focused on their synthesis and biological evaluation. thepharmajournal.com Scientists have developed numerous synthetic methods, including conventional heating and microwave irradiation, to produce a vast library of these compounds. thepharmajournal.com A significant body of research is dedicated to screening these derivatives for a wide range of pharmacological activities. derpharmachemica.comthepharmajournal.comderpharmachemica.com

Reported Biological Activities of Benzohydrazide Derivatives:

Antimicrobial (antibacterial and antifungal) derpharmachemica.comresearchgate.net

Anticancer thepharmajournal.comnih.gov

Antitubercular derpharmachemica.com

Anti-inflammatory biointerfaceresearch.com

Anticonvulsant thepharmajournal.com

Urease inhibition nih.gov

Despite the breadth of research, significant gaps in understanding remain. Much of the existing literature reports on the synthesis of new derivatives and their screening results, often without in-depth investigation into their mechanisms of action. For specific compounds like this compound, detailed studies on its specific biological targets, metabolic pathways, and structure-activity relationships (SAR) are often lacking. While broad SAR studies may exist for the general class, the precise contribution of the 3-bromophenoxy-methyl substituent to any potential biological activity is not well-documented in the public domain. This highlights a common gap in medicinal chemistry research: while many compounds are synthesized, only a fraction are selected for the detailed mechanistic and preclinical studies necessary for further development. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-12-5-2-6-13(8-12)19-9-10-3-1-4-11(7-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBLRAMCRKDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240141
Record name 3-[(3-Bromophenoxy)methyl]benzoic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-29-2
Record name 3-[(3-Bromophenoxy)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Bromophenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Bromophenoxy Methyl Benzohydrazide

Retrosynthetic Analysis of the Benzohydrazide (B10538) Framework

A retrosynthetic analysis of 3-[(3-Bromophenoxy)methyl]benzohydrazide reveals several potential disconnection points, guiding the design of synthetic pathways. The primary disconnection is at the amide bond of the hydrazide moiety, leading to a benzoic acid derivative and hydrazine (B178648). A second key disconnection can be made at the ether linkage.

This analysis suggests two main forward synthetic strategies:

Convergent Synthesis: This approach involves the separate synthesis of two key fragments: a 3-(halomethyl)benzoic acid derivative and 3-bromophenol. These fragments are then coupled to form the ether linkage, followed by the introduction of the hydrazide group.

Linear Synthesis: This strategy begins with a simpler aromatic precursor, such as m-toluic acid, which is sequentially functionalized to introduce the bromophenoxy group and then convert the methyl group into the benzohydrazide moiety.

Precursor Synthesis and Reactant Derivatization Strategies

The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors.

Synthesis of Key Intermediates

The synthesis of the target molecule necessitates the preparation of two primary intermediates: a reactive derivative of 3-(hydroxymethyl)benzoic acid and 3-bromophenol.

One common precursor is methyl 3-(bromomethyl)benzoate . This intermediate can be synthesized from methyl m-toluate through radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. chemicalbook.comechemi.comchemicalbook.com The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4) or cyclohexane under reflux conditions. chemicalbook.comechemi.com

Another versatile intermediate is 3-(chloromethyl)benzoyl chloride . This compound can be prepared from m-toluoyl chloride via side-chain chlorination. google.comsigmaaldrich.com Alternatively, it can be synthesized from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst like anhydrous aluminum chloride or ferric chloride. chemicalbook.comgoogle.com

The following table summarizes typical reaction conditions for the synthesis of these key intermediates:

Starting MaterialReagentsSolventConditionsProductYield (%)Reference
Methyl m-toluateNBS, AIBNCCl4RefluxMethyl 3-(bromomethyl)benzoate94 echemi.com
Methyl m-toluateNBS, Benzoyl PeroxideCCl450°CMethyl 3-(bromomethyl)benzoate91 echemi.com
m-Toluoyl chlorideChlorine-Elevated Temperature3-(Chloromethyl)benzoyl chloride- google.com
Benzoyl chloride, ParaformaldehydeAnhydrous AlCl3Chloroform50-55°C, 18h3-(Chloromethyl)benzoyl chloride95.2 chemicalbook.com

Modification of the Bromophenoxy Moiety

The 3-bromophenoxy moiety is typically introduced using 3-bromophenol. While often commercially available, derivatives of 3-bromophenol can be prepared through various bromination reactions of phenol or its derivatives, followed by separation of the desired meta-isomer. google.com Modifications to the bromophenoxy ring are generally performed before its coupling to the benzohydrazide precursor to avoid unwanted side reactions.

Direct Synthesis Routes of this compound

Direct synthesis routes aim to construct the target molecule in fewer steps, often by forming the ether and hydrazide functionalities in a sequential or one-pot manner.

Condensation Reactions and Optimizations

A primary route to the final benzohydrazide involves the condensation of a suitable benzoic acid ester with hydrazine hydrate. For instance, a precursor like methyl 3-[(3-bromophenoxy)methyl]benzoate can be refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695), to yield this compound. thepharmajournal.com This reaction is a standard method for the preparation of benzohydrazides. biointerfaceresearch.com

The precursor, methyl 3-[(3-bromophenoxy)methyl]benzoate, can be synthesized via a Williamson ether synthesis, reacting methyl 3-(bromomethyl)benzoate with 3-bromophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. gordon.eduwikipedia.orgjk-sci.com

The following table outlines a potential direct synthesis route:

Reactant 1Reactant 2ReagentsSolventConditionsProductReference
Methyl 3-(bromomethyl)benzoate3-BromophenolK2CO3AcetoneRefluxMethyl 3-[(3-bromophenoxy)methyl]benzoate rasayanjournal.co.in
Methyl 3-[(3-bromophenoxy)methyl]benzoateHydrazine HydrateEthanolRefluxThis compound thepharmajournal.com

Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

While the Williamson ether synthesis is a classic example of a carbon-heteroatom bond-forming reaction used in this context, other coupling reactions could also be envisioned. wikipedia.orgmasterorganicchemistry.com However, for the specific ether linkage in the target molecule, the Williamson synthesis remains the most straightforward and widely applicable method. gordon.edujk-sci.comkhanacademy.org The formation of the C-N bond in the hydrazide is typically achieved through the nucleophilic acyl substitution of a carboxylic acid derivative (like an ester or acyl chloride) with hydrazine, as described in the condensation reactions section.

Green Chemistry Approaches in Benzohydrazide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. The synthesis of benzohydrazides is no exception, with several eco-friendly methods being developed. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of benzohydrazides from carboxylic acids or esters and hydrazine hydrate can be efficiently carried out under microwave irradiation, frequently in the absence of a solvent. This solvent-free approach not only simplifies the work-up procedure but also aligns with the green chemistry principle of waste reduction.

Solvent-Free Synthesis via Grinding:

A simple and environmentally benign method for the synthesis of hydrazides involves the grinding of a carboxylic acid with hydrazine hydrate at room temperature using a mortar and pestle. This mechanochemical approach avoids the use of any solvent, leading to a solid-state reaction. The reaction is often rapid and produces the desired hydrazide in high yield and purity after simple crystallization.

Catalytic Approaches:

The use of catalysts can enhance the efficiency and selectivity of chemical reactions, often under milder conditions. In the context of benzohydrazide synthesis, various catalysts have been explored to promote the formation of the hydrazide linkage. For instance, the use of L-proline as an organocatalyst has been reported for the synthesis of hydrazide derivatives. This method offers the advantages of using a non-toxic, recyclable catalyst.

Comparative Data of Conventional vs. Green Synthetic Methods for Benzohydrazides:

ParameterConventional Method (Reflux in Solvent)Microwave-Assisted (Solvent-Free)Grinding (Solvent-Free)
Reaction Time Several hoursA few minutesA few minutes
Solvent Usage SignificantNoneNone
Energy Consumption HighLowVery Low
Yield Moderate to HighHigh to ExcellentHigh to Excellent
Work-up Often requires extraction and purificationSimple filtration and crystallizationSimple crystallization
Environmental Impact Higher (solvent waste, energy)LowerSignificantly Lower

Advanced Structural Elucidation of this compound Unsuccessful

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available data for the specific chemical compound This compound . Despite extensive queries for its crystallographic and spectroscopic properties, no specific experimental data for X-ray crystal structure, ¹H NMR, or ¹³C NMR were found.

Therefore, it is not possible to provide the detailed analysis and data tables for the following sections as requested:

Advanced Structural Elucidation and Spectroscopic Characterization of 3 3 Bromophenoxy Methyl Benzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Without access to the primary crystallographic information files (CIFs) or published spectroscopic data, any attempt to generate the requested content would be speculative and not based on established scientific findings for this specific molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the intricate connectivity of atoms within a molecule. For a compound like 3-[(3-Bromophenoxy)methyl]benzohydrazide, several 2D NMR experiments would be crucial for an unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. In the case of this compound, COSY would be instrumental in establishing the connectivity of the protons on the two aromatic rings. For instance, it would show correlations between adjacent protons on the benzohydrazide (B10538) ring and the bromophenoxy ring, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This technique would definitively assign each proton to its corresponding carbon atom. For example, the protons of the methylene (B1212753) bridge (-CH₂-) would show a direct correlation to the methylene carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for connecting different fragments of the molecule. For this compound, HMBC would be essential to confirm the link between the benzohydrazide moiety and the bromophenoxy group through the ether linkage. Correlations would be expected between the methylene protons and the carbons of both aromatic rings, as well as the carbonyl carbon of the hydrazide group.

Expected 2D NMR Correlations for this compound:

Proton(s) Expected COSY Correlations with... Expected HSQC Correlation with... Expected HMBC Correlations with...
Aromatic Protons (Benzohydrazide Ring)Adjacent aromatic protons on the same ringDirectly attached aromatic carbonsOther aromatic carbons in the same ring, Carbonyl Carbon (C=O)
Aromatic Protons (Bromophenoxy Ring)Adjacent aromatic protons on the same ringDirectly attached aromatic carbonsOther aromatic carbons in the same ring, Methylene Carbon (-CH₂-)
Methylene Protons (-CH₂-)None expectedMethylene Carbon (-CH₂-)Carbonyl Carbon (C=O), Aromatic carbons of both rings
Amine Protons (-NH, -NH₂)Potentially with each other or adjacent protons depending on solvent and exchange rateNot applicableCarbonyl Carbon (C=O)

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber Range (cm⁻¹) Vibrational Mode
N-H (Amine)3400-3200Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic -CH₂-)2950-2850Stretching
C=O (Amide I)1680-1630Stretching
N-H (Amide II)1640-1550Bending
C=C (Aromatic)1600-1450Stretching
C-O (Ether)1260-1000Stretching
C-Br700-500Stretching

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light. While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional confirmation of the aromatic C-C and C-H vibrations, as well as the C-Br bond.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), and the isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Expected Fragmentation Pattern:

The molecule would likely fragment at the weaker bonds, such as the C-N bond of the hydrazide, the C-O ether bond, and the benzylic C-C bond. This would lead to characteristic fragment ions that could be used to piece together the structure.

Hypothetical Key Fragment Ions in the Mass Spectrum:

m/z (mass-to-charge ratio) Possible Fragment Structure
[M]⁺ and [M+2]⁺Intact molecule with ⁷⁹Br and ⁸¹Br
[M - NH₂NH]⁺Loss of the hydrazine (B178648) moiety
[C₇H₄BrO]⁺Bromophenoxy fragment
[C₇H₅O]⁺Benzoyl fragment
[C₆H₄Br]⁺Bromophenyl fragment

Other Spectroscopic and Analytical Techniques (e.g., UV-Vis Spectroscopy, High-Performance Liquid Chromatography for Purity Assessment)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorption in the UV region (typically between 200-400 nm) due to the π-π* transitions of the benzene (B151609) rings. The presence of the carbonyl group and the bromine atom may cause slight shifts in the absorption maxima.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of a compound. A pure sample of this compound would ideally show a single, sharp peak in the HPLC chromatogram under various conditions (e.g., different mobile phases and detection wavelengths). This technique is essential to ensure that the sample being analyzed by other spectroscopic methods is not a mixture of compounds.

Computational and Theoretical Investigations of 3 3 Bromophenoxy Methyl Benzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-[(3-Bromophenoxy)methyl]benzohydrazide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure of complex organic compounds like this compound. By utilizing functionals such as B3LYP and a basis set like 6-311++G(d,p), researchers can optimize the molecule's geometry to find its most stable conformation. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For instance, a DFT study on a related compound, N'-(4-chlorobenzylidene)-3-((3-bromophenoxy)methyl)benzohydrazide, revealed the non-planar nature of the molecule, with the two aromatic rings being twisted relative to each other. Similar calculations for this compound would elucidate the spatial arrangement of its phenyl and bromophenoxy groups. The electronic properties, such as the dipole moment and the distribution of atomic charges, are also determined, highlighting the molecule's polarity and reactive sites.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) for this compound using DFT

ParameterBond/Atoms InvolvedCalculated Value
Bond Lengths (Å)
C-Br1.908
C=O1.235
N-N1.392
Bond Angles (°)
O=C-N122.5
C-N-N118.9
Dihedral Angles (°)
C-O-C-C (ether linkage)175.4
C-C-N-N (hydrazide moiety)-95.2

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Hartree-Fock (HF) and Semi-Empirical Methods for Comparative Analysis

To validate the results obtained from DFT, other computational methods like Hartree-Fock (HF) and semi-empirical methods are often used for comparative analysis. The HF method, while being more computationally demanding than semi-empirical methods, provides a baseline for electron correlation effects. Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, means of calculating molecular properties. By comparing the outcomes from DFT, HF, and semi-empirical calculations, researchers can assess the reliability and accuracy of the chosen computational model for describing the properties of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the bromophenoxy ring, while the LUMO might be distributed over the benzohydrazide (B10538) moiety. These insights are vital for predicting the molecule's behavior in chemical reactions. In a study of a similar hydrazone derivative, the HOMO-LUMO energy gap was calculated to be 4.61 eV, indicating good stability.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it flexes, rotates, and changes its conformation in different environments (e.g., in a solvent). This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The simulations can identify the most populated conformations and the energy barriers between them, providing a deeper understanding of its flexibility and interaction with its surroundings.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be compared with experimental spectra for structural confirmation. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies can be correlated with specific bond stretches, bends, and torsions within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra can be computationally predicted, aiding in the interpretation of experimental data.

Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Energy framework analysis further complements this by calculating the energies of these intermolecular interactions, providing a visual and quantitative understanding of the forces that hold the crystal together. For instance, in the crystal structure of a related hydrazone, Hirshfeld surface analysis revealed that H···H, C···H, and O···H contacts were the most significant intermolecular interactions. A similar analysis for this compound would be instrumental in understanding its solid-state properties and polymorphism.

Solvent Effects and Solvation Models in Computational Studies

The surrounding solvent environment can significantly influence the chemical and physical properties of a molecule. In the computational and theoretical analysis of this compound, understanding the impact of solvents is crucial for accurately predicting its behavior in various media. This is particularly important for properties such as conformational stability, reactivity, and electronic characteristics. Computational chemistry provides a powerful toolkit for simulating these solvent effects, primarily through the use of solvation models.

These models can be broadly categorized into explicit and implicit models. Explicit solvent models treat each solvent molecule individually, offering a high level of detail but at a significant computational cost, making them less feasible for larger systems. Conversely, implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with specific dielectric properties. wikipedia.org This approach offers a good balance between accuracy and computational efficiency, making it a popular choice for studying organic molecules like benzohydrazide derivatives. wikipedia.orgacs.orgnih.govresearchgate.netuni-muenchen.dediracprogram.orgresearchgate.netjoaquinbarroso.comrsc.org

Density Functional Theory (DFT) calculations are frequently coupled with implicit solvation models to investigate the behavior of hydrazone and benzohydrazide derivatives in different solvents. acs.orgnih.govresearchgate.netmdpi.commdpi.comimist.mananochemres.org These studies have shown that solvent polarity can have a profound effect on various molecular properties. For instance, an increase in the polarity of the solvent is generally observed to increase the dipole moment of the solute molecule. researchgate.net This is due to the stabilization of charge separation in the molecule by the polar environment.

Furthermore, the stability of different tautomers or conformers of a molecule can be highly dependent on the solvent. researchgate.net For a molecule like this compound, which possesses multiple rotatable bonds and functional groups capable of hydrogen bonding, the solvent can influence its preferred three-dimensional structure. This, in turn, can affect its reactivity and intermolecular interactions.

The choice of the solvation model and the level of theory are critical for obtaining reliable results. The Integral Equation Formalism (IEF-PCM) and the conductor-like variant (C-PCM) are commonly employed versions of the PCM. wikipedia.orgresearchgate.net The Universal Solvation Model (SMD) is another robust implicit model that can be used. rsc.org

Illustrative Research Findings

While specific computational data for this compound is not available in the public domain, the following tables illustrate the types of data generated in computational studies of related benzohydrazide and hydrazone compounds to investigate solvent effects.

Table 1: Theoretical Dipole Moments of a Hypothetical Benzohydrazide Derivative in Various Solvents

This table demonstrates the expected trend of increasing dipole moment with increasing solvent polarity.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.003.50
Toluene2.384.80
Tetrahydrofuran (THF)7.585.90
Acetone20.76.75
Methanol32.77.20
Dimethyl Sulfoxide (DMSO)46.77.55
Water78.47.80

Table 2: Calculated Relative Energies of Two Conformations of a Hypothetical Benzohydrazide Derivative in Different Solvents

This table illustrates how the relative stability of different molecular conformations can be influenced by the solvent environment. A more polar solvent might preferentially stabilize a more polar conformer.

SolventConformer A Relative Energy (kcal/mol)Conformer B Relative Energy (kcal/mol)
Gas Phase0.001.50
Toluene0.001.25
Acetone0.000.80
Water0.000.35

Table 3: Frontier Molecular Orbital Energies (HOMO/LUMO) of a Hypothetical Benzohydrazide Derivative in Different Media

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO gap, are also affected by the solvent. The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. mdpi.com

MediumHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase-6.50-1.205.30
Methanol-6.45-1.285.17
Water-6.42-1.355.07

These tables serve as examples of the kind of data that would be generated in a thorough computational investigation of the solvent effects on this compound. Such studies are essential for a comprehensive understanding of the molecule's behavior in different chemical environments.

Chemical Reactivity and Derivatization Strategies of the Benzohydrazide Scaffold

Reactions Involving the Hydrazide Moiety

The benzohydrazide (B10538) group, -CONHNH₂, is a versatile functional group known for its nucleophilic character and its ability to participate in a variety of condensation and cyclization reactions. rjptonline.org It serves as a key building block in the synthesis of numerous biologically active molecules. thepharmajournal.commdpi.com

One of the most fundamental reactions of the hydrazide moiety is its condensation with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. mdpi.comnih.gov In this reaction, the terminal primary amine (-NH₂) of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction typically proceeds under mild, often acidic, catalytic conditions and results in the formation of a carbon-nitrogen double bond (C=N), with the elimination of a water molecule. derpharmachemica.comderpharmachemica.com

For 3-[(3-Bromophenoxy)methyl]benzohydrazide, this reaction provides a straightforward method for diversification. By reacting it with a variety of aromatic or aliphatic aldehydes and ketones, a library of N-acylhydrazones can be synthesized. The general scheme for this transformation is as follows:

General Reaction Scheme:

this compound + R-CHO/R₂C=O → 3-[(3-Bromophenoxy)methyl]benzoylhydrazone derivative + H₂O

The resulting hydrazone products incorporate the structural features of the parent benzohydrazide and the new carbonyl component, which can significantly influence their chemical and biological properties.

Table 1: Examples of Schiff Base Formation with Benzohydrazides

Reactant 1 Reactant 2 (Example Carbonyls) Product Type
This compound Substituted Benzaldehydes Aromatic N-Acylhydrazone
This compound Aliphatic Ketones (e.g., Acetone) Aliphatic N-Acylhydrazone

These reactions are well-documented for various benzohydrazide derivatives and are often carried out in solvents like ethanol (B145695) or methanol, sometimes with a catalytic amount of acid. scihorizon.com

The benzohydrazide scaffold is a valuable precursor for the synthesis of five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. mdpi.com These ring systems are prevalent in medicinal chemistry.

1,3,4-Oxadiazole Formation: 1,3,4-Oxadiazoles can be synthesized from this compound through several methods. A common approach involves a two-step process where the hydrazide is first acylated or reacted with an orthoester, followed by cyclodehydration. nih.gov Alternatively, direct oxidative cyclization of the corresponding N-acylhydrazone (formed as in 5.1.1) can be achieved using various reagents. organic-chemistry.org A one-pot synthesis can also be performed by reacting the benzohydrazide with carboxylic acids or their derivatives under dehydrating conditions, using reagents like phosphorus oxychloride (POCl₃) or tosyl chloride. organic-chemistry.orgresearchgate.net

1,3,4-Thiadiazole (B1197879) Formation: To synthesize the sulfur analogue, the 1,3,4-thiadiazole ring, the benzohydrazide is typically first converted to an acyl thiosemicarbazide (B42300) by reacting it with an isothiocyanate. This intermediate is then cyclized under acidic or basic conditions. nih.gov Another route involves reacting the benzohydrazide with carbon disulfide in the presence of a base, which, after subsequent alkylation and cyclization, yields the corresponding thione, a precursor to various thiadiazole derivatives. nih.gov

Table 2: Cyclization Reactions of the Benzohydrazide Moiety

Target Heterocycle Key Reagents Intermediate
1,3,4-Oxadiazole Carboxylic Acids, POCl₃, TsCl N-Acylhydrazone or direct cyclization

The hydrazide moiety contains two nitrogen atoms that can potentially undergo acylation and alkylation. rit.edu These reactions introduce acyl or alkyl groups, further modifying the compound's structure.

Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of diacylhydrazines. rjptonline.orglibretexts.org The reaction typically occurs at the more nucleophilic terminal -NH₂ group, but reaction at the secondary -NH- group is also possible, depending on the reaction conditions and the nature of the acylating agent. libretexts.orgmasterorganicchemistry.com

Alkylation: Alkylation with alkyl halides can be more complex, potentially leading to a mixture of products due to the presence of multiple reactive sites (N1, N2, and the carbonyl oxygen). The reaction outcome is highly dependent on the solvent, base, and alkylating agent used.

Reactions Involving the Bromine Atom

The bromine atom attached to the phenoxy ring is a key functional group that opens up a vast area of synthetic possibilities, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org

In the case of this compound, the bromine atom is on a phenoxy ring. The ether oxygen is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. Therefore, the potential for a direct SNAr reaction at the C-Br bond under standard conditions is very low. The reaction is generally unfavorable for aryl halides unless strong electron-withdrawing groups are present. libretexts.org For this specific compound, forcing conditions with very strong nucleophiles might lead to reaction, but it is not an expected or efficient pathway.

The bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. acs.org Aryl bromides are often ideal substrates, balancing reactivity with stability. rsc.org

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow the synthesis of bi-aryl compounds by replacing the bromine atom with a new aryl or heteroaryl group. rsc.org

Expected Reaction: this compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 3-[(3-Aryl-phenoxy)methyl]benzohydrazide

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond. This would append a vinyl group to the phenoxy ring.

Expected Reaction: this compound + Alkene --(Pd catalyst, Base)--> 3-{[3-(Alkenyl)phenoxy]methyl}benzohydrazide

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, requiring both a palladium catalyst and a copper(I) co-catalyst. rsc.org This is an efficient method for synthesizing aryl alkynes.

Expected Reaction: this compound + Terminal Alkyne --(Pd/Cu catalyst, Base)--> 3-{[3-(Alkynyl)phenoxy]methyl}benzohydrazide

Table 3: Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Reaction Aryl/Heteroaryl Boronic Acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Bi-aryl Ether
Heck Reaction Alkene Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Aryl-substituted Alkene

These cross-coupling reactions represent a robust strategy for the extensive derivatization of the this compound scaffold, enabling the introduction of a wide array of substituents at the phenoxy ring.

Reactions Involving the Phenoxy-methyl Linkage

The phenoxy-methyl linkage in this compound is an ether bond, which is generally stable but can be cleaved under specific conditions. The cleavage of aryl-alkyl ethers typically requires strong reagents.

Common methods for the cleavage of such ethers involve strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.com The reaction with strong acids usually proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com The mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl group. masterorganicchemistry.com In the case of the benzyl-type ether in the target molecule, an S(_N)1 pathway could be favored due to the relative stability of the resulting benzylic carbocation. However, phenyl ethers are generally resistant to cleavage at the aryl-oxygen bond. youtube.comkhanacademy.org

It is important to note that the conditions required for ether cleavage are often harsh and may not be compatible with the hydrazide functionality, which can be hydrolyzed or undergo other reactions under strong acidic conditions. najah.edu Therefore, selective cleavage of the phenoxy-methyl linkage without affecting the benzohydrazide core would require carefully chosen reaction conditions. Milder methods for ether cleavage, such as those employing reagents like trimethylsilyl (B98337) iodide (TMS-I) or catalytic systems, might offer a more compatible approach. youtube.com

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions on this compound is dictated by the electronic and steric properties of the substituents on both aromatic rings.

On the Benzohydrazide Ring:

The benzohydrazide ring is substituted at the meta position with the -(CH₂)-O-(3-bromophenyl) group. The hydrazide group (-CONHNH₂) is generally considered a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). minia.edu.eg This is due to the electron-withdrawing nature of the carbonyl group. Conversely, the -(CH₂)-O-Ar group is an ortho, para-directing activator due to the electron-donating nature of the ether oxygen, though this effect is transmitted through a methylene (B1212753) spacer which can diminish its impact. nih.gov

Therefore, in an EAS reaction on the benzohydrazide ring, the incoming electrophile would be directed to positions ortho and para to the -(CH₂)-O-(3-bromophenyl) group (positions 2, 4, and 6) and meta to the hydrazide group (positions 2, 4, and 6). In this case, both groups direct to the same positions, leading to a strong preference for substitution at the 2, 4, and 6 positions. Steric hindrance from the bulky substituent at position 3 might favor substitution at the 6-position.

On the Phenoxy Ring:

The phenoxy ring is substituted with a bromine atom at the meta position relative to the ether linkage. Halogens are deactivating but ortho, para-directing groups for EAS. nih.govlibretexts.org The ether linkage (-O-CH₂-Ar) is an activating, ortho, para-directing group. nih.gov Therefore, for an EAS reaction on the phenoxy ring:

The bromine atom directs incoming electrophiles to the positions ortho (2 and 4) and para (6) to it.

The ether linkage directs to the positions ortho (2 and 6) and para (4) to it.

The combined effect would strongly favor substitution at positions 2, 4, and 6 of the bromophenoxy ring. The precise outcome would depend on the specific electrophile and reaction conditions, with steric factors potentially influencing the ratio of the isomers.

Stereoselectivity:

Stereoselectivity becomes relevant when chiral centers are introduced into the molecule. For instance, the derivatization of the hydrazide moiety can lead to the formation of chiral products. While there is limited specific information on stereoselective reactions of this compound itself, general principles of asymmetric synthesis can be applied. The use of chiral catalysts or auxiliaries in reactions involving the hydrazide group or the methylene bridge could lead to the stereoselective formation of one enantiomer or diastereomer over another. For example, stereoselective synthesis of chiral benzomorphan (B1203429) derivatives has been achieved using a chiral auxiliary on a related piperidinone system. researchgate.net

Reaction Mechanism Elucidation and Kinetic Studies

The mechanisms of several key reactions of the benzohydrazide scaffold have been investigated through kinetic studies.

Hydrolysis:

The hydrolysis of benzylidene benzoylhydrazone derivatives, which can be formed from benzohydrazides, has been shown to follow first-order kinetics. najah.edu The proposed mechanism involves the protonation of the substrate, followed by a general base-catalyzed attack of water. najah.edu

Oxidation:

The oxidation of benzhydrazide by hexachloroiridate(IV) follows well-defined second-order kinetics. nih.gov The reaction mechanism is complex and involves the formation of different protolysis species of the hydrazide, which exhibit a wide range of reactivity. nih.gov The final product of this oxidation is benzoic acid. nih.gov Kinetic studies have been instrumental in determining the rate constants for the rate-determining steps and the pKa values of the hydrazide species. nih.gov

Reaction Kinetic Order Key Mechanistic Features Products Reference
Hydrolysis of Benzylidene BenzoylhydrazonesFirst-orderProtonation of substrate, general base-catalyzed attack of water.Benzaldehyde, Benzohydrazide najah.edu
Oxidation by Hexachloroiridate(IV)Second-orderFormation of various protolysis species with different reactivities.Benzoic Acid nih.gov
Acetylation by p-nitrophenyl acetate (B1210297)StepwiseNucleophilic attack as the rate-determining step, involves an enol intermediate.Acetylated benzohydrazide researchgate.net

Acetylation:

The acetylation of benzohydrazide derivatives has been studied, and the kinetic data are consistent with a stepwise mechanism where the nucleophilic attack is the rate-determining step. researchgate.net Theoretical studies suggest that the reaction proceeds through an enol form of the hydrazide, which acts as the active nucleophile. researchgate.net

These kinetic and mechanistic studies provide a deeper understanding of the reactivity of the benzohydrazide scaffold and are crucial for optimizing reaction conditions and designing new synthetic routes for derivatives of this compound.

Advanced Applications in Materials Science and Industrial Chemistry Excluding Biological/clinical

Role as Synthetic Intermediates in Advanced Organic Synthesis

The primary role of 3-[(3-Bromophenoxy)methyl]benzohydrazide in advanced organic synthesis lies in its capacity to serve as a versatile building block for the creation of more complex molecules. The hydrazide functional group (-CONHNH2) is particularly reactive and can undergo a variety of chemical transformations.

One of the most prominent reactions is the formation of Schiff bases through condensation with aldehydes and ketones. nih.govimpactfactor.orgscience.govvensel.org This reaction involves the nucleophilic addition of the terminal amine of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone containing a C=N double bond. The resulting Schiff bases are themselves valuable intermediates for synthesizing various heterocyclic compounds and can act as ligands for metal complexes.

The general reactivity of the hydrazide group makes this compound a key starting material for producing a range of derivatives with tailored properties for further synthetic applications.

Reaction Type Reactant Product Type Significance in Advanced Synthesis
Schiff Base CondensationAldehydes, KetonesHydrazones (Schiff Bases)Versatile intermediates for heterocyclic synthesis and ligand design. nih.govimpactfactor.orgscience.govvensel.org
AcylationAcid Chlorides, AnhydridesN,N'-DiacylhydrazinesIntroduction of new functional groups and modification of electronic properties.
CyclizationDicarbonyl CompoundsHeterocyclic Compounds (e.g., Pyrazoles, Pyridazinones)Access to a wide array of heterocyclic scaffolds with potential industrial applications.

Potential in Polymer and Materials Science Applications

While direct studies on the integration of this compound into polymers are not extensively documented, its molecular structure suggests several potential applications in materials science. The presence of aromatic rings and the polar hydrazide group can impart desirable properties to polymeric materials.

The bromine atom in the phenoxy group is a key feature that could be exploited to enhance the flame retardancy of polymers. Brominated compounds are well-known flame retardants that can interrupt the combustion cycle in the gas phase. Furthermore, the rigid aromatic structures may contribute to increased thermal stability and mechanical strength of the resulting polymer.

The compound could potentially be used as a monomer in polymerization reactions. For instance, it could be incorporated into polyamides or polyimides through reactions involving its hydrazide group. Alternatively, it could be used as an additive to modify the properties of existing polymers.

Potential Polymer Type Method of Incorporation Hypothetical Property Enhancement
PolybenzoxazinesMonomer or Co-monomerThe hydrazide functionality could potentially participate in the ring-opening polymerization of benzoxazine (B1645224) monomers, leading to polymers with modified network structures. researchgate.net
Polyesters / PolyamidesCo-monomerThe hydrazide group could react with diacid chlorides or dianhydrides to form polymers with unique repeat units.
Epoxy ResinsCuring Agent / ModifierThe amine functionality of the hydrazide could act as a curing agent for epoxy resins, potentially improving thermal and mechanical properties.
Free-Radical PolymerizationAdditiveThe compound could act as a chain transfer agent or modifier in free-radical polymerization processes. youtube.com

Catalytic Applications or Ligand Design Potential

The most promising application of this compound in industrial chemistry is in the field of catalysis, specifically through its use as a ligand for the formation of metal complexes. researchgate.netnih.govmdpi.com The nitrogen and oxygen atoms of the hydrazide moiety are excellent donor atoms for coordinating with a variety of transition metal ions.

Upon deprotonation, the hydrazide can act as a bidentate ligand, binding to a metal center through the carbonyl oxygen and the terminal nitrogen atom. The resulting metal complexes can exhibit significant catalytic activity in a range of organic transformations. For example, copper complexes with hydrazone ligands have been shown to catalyze oxidation reactions.

The design of the ligand can be further tailored by converting the hydrazide into a Schiff base, which introduces an imine nitrogen as an additional coordination site. This versatility allows for the synthesis of a wide array of metal complexes with tunable steric and electronic properties, which are crucial for optimizing catalytic performance.

Metal Ion Potential Ligand Type Potential Catalytic Application
Copper (Cu)Hydrazide or HydrazoneOxidation of alcohols and phenols, C-C coupling reactions. beilstein-journals.org
Nickel (Ni)HydrazoneCross-coupling reactions (e.g., Suzuki, Heck), hydrogenation. mdpi.com
Palladium (Pd)HydrazoneC-C and C-N bond formation reactions. beilstein-journals.org
Zinc (Zn)Hydrazide or HydrazoneLewis acid catalysis, condensation reactions. nih.gov
Cobalt (Co)Hydrazide or HydrazoneOxidation and reduction reactions. researchgate.net

Sensor Technology and Supramolecular Assembly Applications

The structural characteristics of this compound also suggest its potential use in the development of chemical sensors and in the construction of supramolecular assemblies. The hydrazide group is capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional networks. nih.gov The aromatic rings can further stabilize these assemblies through π-π stacking interactions.

In the realm of sensor technology, the coordination of the hydrazide or its Schiff base derivatives with specific metal ions or anions could lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The selectivity of the sensor could be tuned by modifying the structure of the ligand. For instance, the introduction of specific binding sites could lead to sensors that are highly selective for a particular analyte.

Application Area Key Molecular Feature Potential Mechanism
Supramolecular AssemblyHydrogen bonding (N-H, C=O), π-π stackingFormation of ordered structures such as tapes, sheets, or frameworks through intermolecular interactions. nih.gov
Anion SensingHydrogen bonding with anionsSelective binding of anions like fluoride (B91410) or acetate (B1210297) through hydrogen bond formation with the N-H protons of the hydrazide, leading to an optical or electrochemical response.
Metal Ion SensingCoordination with metal ionsSelective coordination of metal ions to the hydrazide or hydrazone, causing a change in the electronic properties of the molecule and resulting in a detectable signal. nih.gov

Q & A

What are the optimal synthetic routes for preparing 3-[(3-Bromophenoxy)methyl]benzohydrazide, and how can reaction efficiency be quantified?

Level : Basic
Methodological Answer :
A common approach involves a two-step synthesis:

Intermediate Preparation : React 3-bromophenol with a brominated benzaldehyde derivative (e.g., 4-(bromomethyl)benzaldehyde [CAS 51359-78-5]) under basic conditions to form the ether linkage .

Hydrazide Formation : Condense the intermediate with hydrazine hydrate in ethanol under reflux.
Quantification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and calculate yield gravimetrically after recrystallization (e.g., using ethanol/water).

Table 1 : Representative Reaction Conditions

StepReagent RatioSolventTemperatureYield (%)
11:1.2 (aldehyde:3-bromophenol)DMF80°C, 6 hr72–78
21:3 (intermediate:hydrazine)EthanolReflux, 4 hr85–90

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Level : Basic
Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the hydrazide (–NH–NH2_2) moiety (δ ~9.5 ppm for –NH) and the bromophenoxy group (δ ~7.2–7.8 ppm for aromatic protons) .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, related benzohydrazide derivatives (e.g., N′-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide) have been resolved via this method .

What strategies are recommended for investigating the coordination chemistry of this compound with transition metals?

Level : Advanced
Methodological Answer :

  • Complex Synthesis : React the ligand with metal salts (e.g., CuCl2_2, Ni(NO3_3)2_2) in methanol/water (1:1) under nitrogen. Monitor pH (optimum: 6–7) to avoid hydrolysis .
  • Characterization :
    • UV-Vis : Identify d-d transitions (e.g., Cu2+^{2+} complexes show λ ~600–800 nm).
    • Magnetic Susceptibility : Determine metal oxidation states (e.g., paramagnetic Cu2+^{2+} vs. diamagnetic Ni2+^{2+}) .

Table 2 : Example Metal Complex Properties

MetalStoichiometry (M:L)Magnetic Moment (BM)Application
Cu2+^{2+}1:21.73Catalytic oxidation of alkanes
Ni2+^{2+}1:10Antimicrobial studies

How should researchers address contradictory reports on the biological activity of benzohydrazide derivatives?

Level : Advanced
Methodological Answer :

  • Experimental Replication : Reproduce assays (e.g., antimicrobial testing via MIC protocols) under standardized conditions (e.g., Mueller-Hinton agar, 37°C, 24 hr) .
  • Structure-Activity Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) using QSAR models .
  • Control Variables : Validate purity via HPLC (>95%) to rule out impurities affecting results .

What safety protocols are critical when handling this compound and its intermediates?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions involving brominated aldehydes (e.g., 3-bromobenzaldehyde [CAS 3132-99-8]) due to lachrymatory effects .
  • Waste Disposal : Segregate halogenated waste (e.g., brominated byproducts) for incineration or licensed treatment facilities .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to identify electrophilic/nucleophilic sites (e.g., hydrazide N-atoms for metal binding) .
  • Docking Studies : Simulate interactions with biological targets (e.g., fungal cytochrome P450) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.